molecular formula C15H18N6OS B10903977 1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-5-carboxamide

1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-5-carboxamide

Cat. No.: B10903977
M. Wt: 330.4 g/mol
InChI Key: RFUMOFVCMBZFQI-UHFFFAOYSA-N
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Description

1-METHYL-N~5~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a pyrazole core, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-N~5~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-N~5~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions:

Major Products: The major products depend on the specific reactions. For example, oxidation may yield corresponding N-oxides, while reduction could lead to amine derivatives.

Scientific Research Applications

1-METHYL-N~5~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-METHYL-N~5~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • 1-Methyl-3-(2-pyridyl)-1H-pyrazole-5-carboxamide
  • N-(4-(2-pyridyl)piperazin-1-yl)carbothioyl-1H-pyrazole-5-carboxamide

Uniqueness: 1-METHYL-N~5~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific binding properties and reactivity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C15H18N6OS

Molecular Weight

330.4 g/mol

IUPAC Name

2-methyl-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H18N6OS/c1-19-12(5-7-17-19)14(22)18-15(23)21-10-8-20(9-11-21)13-4-2-3-6-16-13/h2-7H,8-11H2,1H3,(H,18,22,23)

InChI Key

RFUMOFVCMBZFQI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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